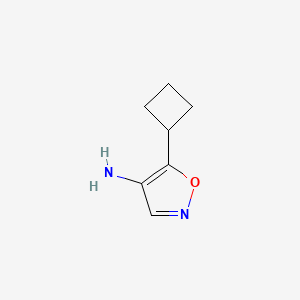

5-Cyclobutyl-1,2-oxazol-4-amine

Description

5-Cyclobutyl-1,2-oxazol-4-amine is a heterocyclic organic compound featuring an oxazole ring substituted with a cyclobutyl group at position 5 and an amine group at position 2. Its hydrochloride salt form has a molecular formula of C₇H₁₀ClN₂O and a molecular weight of 174.63 g/mol . This compound is structurally notable for its compact cyclobutyl substituent, which imparts unique steric and electronic properties.

Key applications identified in the literature include:

- Material science: Cyclobutyl-containing oxazole derivatives are used in liquid crystal compositions for display technologies, as seen in patents describing their role in enhancing thermal stability and optical properties .

Propriétés

IUPAC Name |

5-cyclobutyl-1,2-oxazol-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c8-6-4-9-10-7(6)5-2-1-3-5/h4-5H,1-3,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMASPBDXXJZHAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=C(C=NO2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclobutyl-1,2-oxazol-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of cyclobutylamine with glyoxal in the presence of a base, followed by cyclization to form the oxazole ring. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Analyse Des Réactions Chimiques

Types of Reactions

5-Cyclobutyl-1,2-oxazol-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form oxazole derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions include various substituted oxazoles and amines, depending on the specific reagents and conditions used.

Applications De Recherche Scientifique

5-Cyclobutyl-1,2-oxazol-4-amine has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the development of new materials with unique properties.

Mécanisme D'action

The mechanism of action of 5-Cyclobutyl-1,2-oxazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The structural and functional properties of 5-cyclobutyl-1,2-oxazol-4-amine are best understood through comparison with analogous oxazole and oxadiazole derivatives. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Key Findings

Substituent Effects on Bioactivity :

- The cyclobutyl group in this compound enhances antimycobacterial efficacy compared to simpler alkyl substituents. For example, derivatives of this compound show >90% inhibition of multidrug-resistant M. tuberculosis at micromolar concentrations, likely due to improved membrane penetration from the rigid, planar cyclobutyl group .

- In contrast, the isopropyl-substituted analog (5-(propan-2-yl)-1,2-oxazol-4-amine HCl) lacks reported biological activity, suggesting that steric bulk alone is insufficient without optimized electronic properties .

Role in Material Science :

- Cyclobutyl-substituted oxazoles are pivotal in liquid crystal formulations. For instance, patents highlight their use in 5-cyclobutyl-1,3-dioxy cyclohexane structures, where the cyclobutyl group stabilizes mesophases and improves response times in displays .

- Phenyl- or methyl-substituted oxazoles (e.g., 5-methyl-3-phenyl-1,2-oxazol-4-amine) are less effective in liquid crystals due to reduced conformational rigidity .

Heterocyclic Ring Variations :

- Replacing the oxazole ring with an oxadiazole (e.g., Ethyl 5-cyclobutyl-1,2,4-oxadiazole-3-carboxylate) reduces steric hindrance but introduces a polar carboxylate group, limiting compatibility with hydrophobic systems .

Q & A

Q. What are the optimal synthetic routes for 5-Cyclobutyl-1,2-oxazol-4-amine, and how can reaction parameters be optimized?

- Methodological Answer : Synthesis typically involves cyclization reactions using precursors like nitrile oxides or amidoximes with cyclobutyl-containing compounds. Key parameters include:

- Temperature : Controlled heating (e.g., 60–80°C) to avoid side reactions .

- Solvents : Polar aprotic solvents (e.g., dimethylformamide) enhance solubility and reaction efficiency .

- Catalysts : Acidic or basic catalysts (e.g., HCl, K₂CO₃) accelerate cyclization .

- Yield Optimization : Purification via column chromatography or recrystallization improves purity .

Q. How can spectroscopic and crystallographic techniques characterize the structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR identifies cyclobutyl protons (δ 1.5–2.5 ppm) and oxazole ring signals (δ 6.0–8.0 ppm) .

- X-ray Crystallography : Tools like SHELXL refine crystal structures, resolving bond lengths/angles and hydrogen-bonding patterns .

- IR Spectroscopy : Confirms amine (–NH₂, ~3300 cm⁻¹) and oxazole (C=N, ~1600 cm⁻¹) functional groups .

Q. What are the key physicochemical properties influencing its reactivity?

- Methodological Answer :

- Polarity : The oxazole ring and amine group increase solubility in polar solvents, impacting reaction kinetics .

- Steric Effects : The cyclobutyl group hinders nucleophilic attacks at the oxazole ring, directing reactivity to the amine .

- Hydrogen Bonding : The amine participates in hydrogen bonding, affecting crystal packing and supramolecular interactions .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and binding interactions of this compound?

- Methodological Answer :

- DFT Calculations : Model transition states for cyclization reactions to optimize synthetic pathways .

- Molecular Docking : Predict interactions with biological targets (e.g., enzymes) using software like AutoDock .

- QSAR Studies : Correlate substituent effects (e.g., cyclobutyl vs. cyclopentyl) with bioactivity .

Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer effects)?

- Methodological Answer :

- Dose-Response Studies : Establish IC₅₀/EC₅₀ values across cell lines to clarify potency .

- Target Profiling : Use SPR or fluorescence polarization to quantify binding affinities for specific receptors .

- Metabolite Analysis : LC-MS identifies active metabolites that may contribute to divergent effects .

Q. How does structural modification (e.g., substituent variation) alter its pharmacological profile?

- Methodological Answer :

- SAR Analysis : Compare analogs (e.g., cyclopropyl vs. cyclobutyl) to identify critical moieties for activity:

| Substituent | Bioactivity (IC₅₀) | Reference |

|---|---|---|

| Cyclobutyl | 8.2 µM (Cancer) | |

| Cyclopentyl | 12.4 µM (Cancer) | |

| Phenyl | 15.0 µM (Antimicrobial) |

Q. What crystallographic challenges arise in resolving its solid-state structure, and how are they addressed?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.